molecular formula C8H7ClO<br>C6H5COCH2Cl<br>C8H7ClO B165298 2-Chloroacetophenone CAS No. 532-27-4

2-Chloroacetophenone

Cat. No. B165298
CAS RN: 532-27-4
M. Wt: 154.59 g/mol
InChI Key: IMACFCSSMIZSPP-UHFFFAOYSA-N
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Description

2-Chloroacetophenone appears as a white crystalline solid . It is denser than water and insoluble in water . It is commonly used as a lacrimator and has a floral odor .


Synthesis Analysis

2-Chloroacetophenone can be synthesized by the Friedel-Crafts acylation of benzene using chloroacetyl chloride, with an aluminium chloride catalyst . It can also be synthesized by passing chlorine into boiling acetophenone .


Molecular Structure Analysis

The molecular formula of 2-Chloroacetophenone is C8H7ClO . Its molecular weight is 154.594 g/mol . The IUPAC Standard InChI is InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 .


Chemical Reactions Analysis

2-Chloroacetophenone undergoes stereoselective reduction to ®-2′-chloro-1-phenyl-ethanol by Saccharomyces cerevisiae B5 . It also shows adsorption at the air/water interface, which is negatively correlated with surface tension .


Physical And Chemical Properties Analysis

2-Chloroacetophenone is a white crystalline solid . It is denser than water and insoluble in water . Its molecular weight is 154.59 g/mol . It has a boiling point of 244.5 °C .

Scientific Research Applications

Lacrimal Gland Response

  • Study of Lacrimal Gland Response: CN has been used to stimulate tear secretion in humans. A study examining its effect on mouse lacrimal glands revealed rapid exocytosis of acinar cell granules and other morphological changes upon exposure to CN vapor (Berkley & Hazlett, 1987).

Spectral Differentiation and Analysis

  • Spectral Analysis and Differentiation: CN has been differentiated and identified using spectral data and gas-liquid chromatographic/mass spectrometric methods in forensic science (Ferslew, Orcutt & Hagardorn, 1986).

Redox Reactions in Sediments

  • Reductive Transformations in Sediments: CN serves as a probe molecule in anaerobic sediments, helping to distinguish and quantify reductive transformations occurring via electron and hydride transfer. The reduction process varies with sediment type and is enantioselective (Smolen, Weber & Tratnyek, 1999).

Toxicology and Carcinogenesis Studies

  • Toxicological Impact: CN, a potent lacrimator used in riot control and tear gas, has been studied for its effects on rats and mice in terms of body weight, survival, and histopathological changes. The studies provide insights into the non-carcinogenic nature of CN under certain exposure conditions (Melnick, 1990).

Bioprocess Design

  • Bioprocess Engineering: The toxic nature of CN to enzymes and cells guides bioprocess engineering for the synthesis of (S)-1-(2-chlorophenyl)ethanol, highlighting the importance of substrate supply and product removal (Schmölzer, Mädje, Nidetzky & Kratzer, 2012).

Air Quality Analysis

  • Air Quality Monitoring: A method involving solid-phase microextraction and fast gas chromatography-mass spectrometry has been developed to analyze CN in the air, which is significant for monitoring environmental exposure and occupational safety (Pacenti et al., 2009).

Thermochemical Study

  • Thermochemical Properties: A study examined the standard molar enthalpies of formation and sublimation of CN, providing essential data for understanding its chemical behavior and potential applications in various fields (Amaral & Silva, 2014).

Photocatalytic Destruction Study

  • Photocatalytic Reactions: CN was identified as a byproduct in the photocatalytic destruction of cinnamic acid, indicating its formation through chlorine radical interactions. This has implications for water purification and environmental remediation strategies (Bouleghlimat, Bethell & Davies, 2020).

Safety And Hazards

2-Chloroacetophenone is a potent eye, throat, and skin irritant . Acute inhalation exposure causes burning of the eyes, possible corneal damage, irritation and burning of the nose, throat, and skin, and burning in the chest with dyspnea . Acute dermal exposure can result in first, second, and third degree chemical burns .

properties

IUPAC Name

2-chloro-1-phenylethanone
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InChI

InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

IMACFCSSMIZSPP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)CCl
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Molecular Formula

C6H5COCH2Cl, Array, C8H7ClO
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DSSTOX Substance ID

DTXSID9020293
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Molecular Weight

154.59 g/mol
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Physical Description

2-chloroacetophenone appears as a white crystalline solid. Denser than water and insoluble in water. Hence sinks in water. A lachrymator: vapors are very irritating to the eyes. Has a floral odor. Used as a riot control agent., Colorless to gray crystalline solid with a sharp, irritating odor; [NIOSH], COLOURLESS-TO-GREY CRYSTALS., Colorless to gray crystalline solid with a sharp, irritating odor.
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Boiling Point

441 to 442 °F at 760 mmHg (NTP, 1992), 247 °C, 244-245 °C, 472 °F
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Flash Point

244 °F (NTP, 1992), 244 °F, 118 °C (closed cup), 244 °F (118 °C) (Closed cup), 118 °C c.c.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water, Very soluble in ethanol, ethyl ether, benzene; soluble in acetone, petroleum ether, Soluble in carbon disulfide, Solubility in water, g/100ml at 25 °C: 1.64
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Density

1.32 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.324 g/cu cm at 15 °C, Solid density at 20 °C = 1.318 g/cc; liquid density at 58 °C = 1.187 g/cc, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32
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Vapor Density

5.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3, 5.2
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Vapor Pressure

0.0054 mmHg at 68 °F (NTP, 1992), 0.005 [mmHg], Vapor pressure: 0 °C, 0.0026 mm Hg; 20 °C, 0.0041 mm Hg; 52 °C, 0.152 mm Hg., 5.4X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.7, 0.005 mmHg
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Mechanism of Action

2-Chloroacetophenone toxicity may be due to the alkylation and consequent inhibition of sulfhydryl-containing enzymes because inhibition of lactate dehydrogenase activity by 2-chloroacetophenone in vitro was not reversed by glutathione and because intravenous administration of sodium thiosulfate did not protect rats from lethal doses of 2-chloroacetophenone given by intraperitoneal injection.
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Product Name

2-Chloroacetophenone

Color/Form

Crystals from dilute alcohol, carbon tetrachloride, or light petroleum, Solid at 20 °C, Colorless to gray crystalline solid, White crystals, Plates from dilute alcohol; rhombic leaves from petroleum ether

CAS RN

532-27-4, 8007-12-3
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Record name 2-Chloroacetophenone
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Melting Point

133.7 °F (NTP, 1992), 56.5 °C, 54-59 °C, 134 °F
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Synthesis routes and methods I

Procedure details

To a solution of acetophenone (5.00 g, 41.6 mmol) in DCM (42 ml), was added benzyltrimethylammonium tetrachloroiodate (28.8 g, 83.0 mmol). The reaction was heated at 60° C. for 1 hour, then the solvent was evaporated under vacuum. The residue was portioned between DCM (300 ml) and water (300 ml). The organic phase was washed sequentially with aqueous Na2S2O5 and brine, dried over Na2SO4, filtered and evaporated to dryness. The residue was triturated with petroleum ether to obtain 2-chloro-1-phenylethanone (4.90 g, 76.2% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under the atomosphere of nitrogen gas, diisopropylamine (0.6605 g) was added to 6.67 mL of 0.9 M n-butylmagnesium chloride/tetrahydrofuran (6 mmol). The mixture was stirred a room temperature for 4 hours, after which it was cooled to 0° C. Then, a solution of 284 mg (3.0 mmol) of monochloroacetic acid and 136 mg (1 mmol) of methyl benzoate in 5 mL of tetrahydrofuran was added portionwise for 1 minutes. This mixture was stirred at 0° C. for 30 minutes and, while the temperature was allowed to rise to room temperature, further stirred for 30 minutes. This reaction mixture was poured in 1N-HCl (30 mL) and extracted with ethyl acetate (30 mL×2). The extract was washed with saturated aqueous NaHCO3 solution (30 mL×1) and water (30 mL×1) in that order and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated to provide a light-yellow oil. Comparative HPLC analysis of this oil with an authentic sample revealed that the oil was predominantly composed of the objective phenacyl chloride (reaction yield 73.7%). Diisopropylbenzamide (reaction yield 0.4%) was obtained as a byproduct.
Quantity
0.6605 g
Type
reactant
Reaction Step One
Name
n-butylmagnesium chloride tetrahydrofuran
Quantity
6.67 mL
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step Two
Quantity
136 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
73.7%

Synthesis routes and methods III

Procedure details

To 5 mL of tetrahydrofuran was added hexamethyldisilazane (6.6 mmol) under the atomosphere of nitrogen gas and after the solution was cooled to 0° C., 6.67 mL of 0.9 M n-butylmagnesium chloride/tetrahydrofuran (6 mmol) was added. The mixture was stirred at 0° C. for 10 minutes. Then, after cooling to -30° C., a solution of 284 mg (3.0 mmol) of monochloroacetic acid and 136 mg (1 mmol) of methyl benzoate in 5 mL of tetrahydrofuran was added dropwise for 5 minutes. This mixture was stirred at -30° C. for 30 minutes and, while the temperature was allowed to rise to room temperature, was further stirred for 1 hour. This reaction mixture was poured in 1N-HCl (50 mL) and extracted with ethyl acetate (50 mL×2). The extract was washed with saturated aqueous NaHCO3 solution (50 mL×1) and water (30 mL×1) in that order and dries over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated to provide a light-yellow oil. Comparative HPLC analysis of this oil with an authentic sample revealed that the oil was predominantly composed of the objective phenacyl chloride (reaction yield 84.3%). Methylbenzoate (reaction yield 17.5%) was obtained as a byproduct.
Name
n-butylmagnesium chloride tetrahydrofuran
Quantity
6.67 mL
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step Two
Quantity
136 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
6.6 mmol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
84.3%

Synthesis routes and methods IV

Procedure details

Benzene (0.5 mL), chloroacetyl chloride (120 mg), and aluminium chloride (180 mg) were reacted in dichloromethane (1.5 mL) at from −40° C. to room temperature for 2 hours. The resultant was treated in the same manner as described in Example 1 to obtain the title compound (11 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A reaction mixture, comprising ortho-chloroacetophenone (2-chloroacetophenone; 250 mM), as well as NADH (0.04 equivalent, based on the ketone), and sodium formate (5.5 equivalents, based on the ketone) at enzyme amounts of 60 U/mmol of an (S)-ADH from R. erythropolis (expr. in E. coli) and 60 U/mmol of a formate dehydrogenase from Candida boidinii (double mutants: C23S, C262A; expr. in E. coli), is stirred at a reaction temperature of 30° C. over a period of 72 hours in 50 ml of a phosphate buffer (100 mM; pH 7.0). Samples are taken during this period of time and the particular conversion is determined via HPLC. After 72 hours, complete conversion of the ketone to the desired alcohol was found. The organic components are then extracted with 2×50 ml methyl tert-butyl ether, the aqueous phase is discarded and the organic phase is dried. The filtrate which results after filtration is freed from the readily volatile constituents in vacuo and the resulting residue is investigated in respect of the formation rate by analysis via HPLC and 1H nuclear magnetic resonance spectroscopy. A formation rate of >99% was determined (FIG. 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroacetophenone
Reactant of Route 2
Reactant of Route 2
2-Chloroacetophenone
Reactant of Route 3
Reactant of Route 3
2-Chloroacetophenone
Reactant of Route 4
Reactant of Route 4
2-Chloroacetophenone
Reactant of Route 5
Reactant of Route 5
2-Chloroacetophenone
Reactant of Route 6
Reactant of Route 6
2-Chloroacetophenone

Citations

For This Compound
1,600
Citations
KE Ferslew, AN Hagardorn, RH Orcutt - Journal of Forensic Sciences, 1986 - astm.org
2-Chloroacetophenone (CN) and o-chlorobenzylidene malononitrile (CS) are the most common chemical agents used as lacrimators in the United States. There is a lack of complete …
Number of citations: 28 www.astm.org
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2014 - Elsevier
… Considering the value of the standard molar enthalpy of formation obtained in this work for 2-chloroacetophenone and the literature values for acetophenone, Δ f H m ∘ (g) = −(86.7 ± 1.7…
Number of citations: 7 www.sciencedirect.com
M Pacenti, S Dugheri, R Gagliano-Candela… - Acta …, 2009 - akjournals.com
2-Chloroacetophenone (CA) is widely used as tear gas by law-enforcement agents, and by civilians for personal protection. Crimes involving robbery and rape using tear gas sprays …
Number of citations: 20 akjournals.com
PS Zhao, HM Guo, FF Jian, J Zheng… - … Section E: Structure …, 2006 - scripts.iucr.org
… The title compound, C 16 H 14 Cl 2 N 2 , was prepared by the reaction of hydrazine with 2-chloroacetophenone at room temperature. The molecule has C 2 symmetry with the mid-point of the N—N bond …
Number of citations: 2 scripts.iucr.org
NZK Razali, SAI Sheikh Mohd Ghazali, I Sharif… - Chemical Papers, 2022 - Springer
… This research aims to synthesise of 2-chloroacetophenone 4-ethyl-3-thiosemicarbazone (2ClAcTSC) and the structure was confirmed using an elemental analyser, UV–Vis, NMR and …
Number of citations: 2 link.springer.com
SH Oh, T Sato - The Journal of Organic Chemistry, 1994 - ACS Publications
… In the continuation of that study, we discovered a novel coupling reaction between 2-chloroacetophenone (1) and simple olefins 2 that gives naphthalenone derivatives 3 upon UV …
Number of citations: 6 pubs.acs.org
S Hao, X Liu, C Sun, Y Zhang, R Gao… - Frontiers in …, 2022 - frontiersin.org
… 2-Chloroacetophenone posed a severe threat to the Chinese people. In this study, the interface partition constant of 2-Chloroacetophenone … constant of 2-Chloroacetophenone in pure …
Number of citations: 2 www.frontiersin.org
MK Break, MIM Tahir, KA Crouse… - Bioinorganic Chemistry & …, 2013 - cyberleninka.org
… Therefore, our studies were dedicated to form ligands by condensation of 2chloroacetophenone with SBDTC (NS2) and the condensation of 4-chloroacetophenone with SBDTC (NS4). …
Number of citations: 18 cyberleninka.org
JM Smolen, EJ Weber, PG Tratnyek - Environmental science & …, 1999 - ACS Publications
… This study examines the reactivity and potential utility of a different probe molecule, 2-chloroacetophenone (2-CAP), which reacts by at least two characterized pathways (Figure 1). …
Number of citations: 21 pubs.acs.org
MK bin Break, MIM Tahir, KA Crouse… - Bioinorganic Chemistry …, 2013 - ncbi.nlm.nih.gov
… Therefore, our studies were dedicated to form ligands by condensation of 2-chloroacetophenone with SBDTC (NS2) and the condensation of 4-chloroacetophenone with SBDTC (NS4). …
Number of citations: 5 www.ncbi.nlm.nih.gov

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